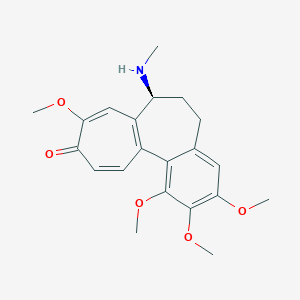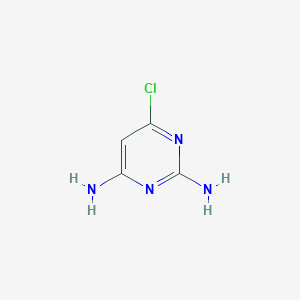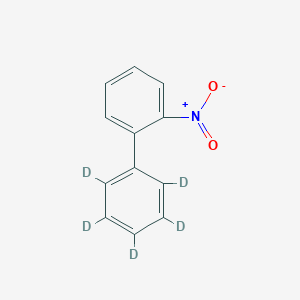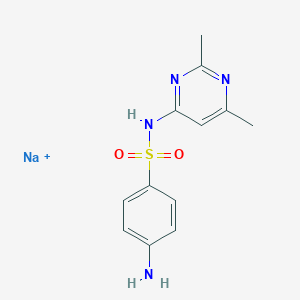
Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-, sodium salt (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate involves several steps. One common method includes the reaction of 2,6-dimethyl-4-pyrimidinylamine with sulfanilamide in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts the bacterial cell’s ability to produce essential nucleotides, leading to cell death . The compound’s molecular structure allows it to effectively compete with para-aminobenzoic acid (PABA), a substrate for the enzyme .
Comparaison Avec Des Composés Similaires
Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfadiazine: Known for its use in treating toxoplasmosis, it also shares a similar mode of action.
The uniqueness of Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate lies in its specific structural modifications, which may confer distinct biological activities and pharmacological properties .
Propriétés
Numéro CAS |
2462-17-1 |
|---|---|
Formule moléculaire |
C12H14N4NaO2S+ |
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
sodium;4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S.Na/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16);/q;+1 |
Clé InChI |
KAXSVYFQDIXJKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
SMILES canonique |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
| 2462-17-1 | |
Synonymes |
Aristamid Augensalbe Aristamid Augentropfen Augensalbe, Aristamid Augentropfen, Aristamid Elkosin Sodium, Sulfisomidine Sulfaisodimidine Sulfisomidine Sulfisomidine Sodium Sulphasomidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


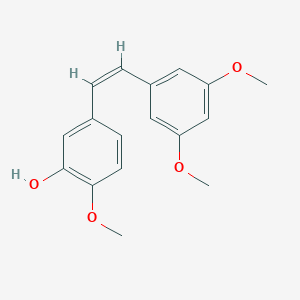


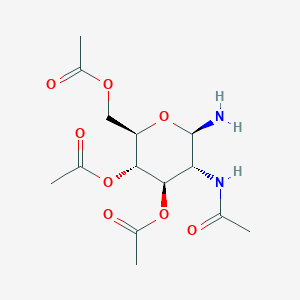
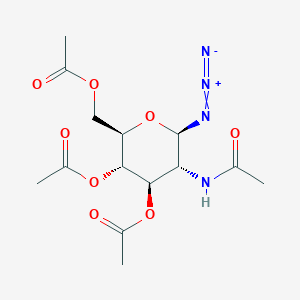

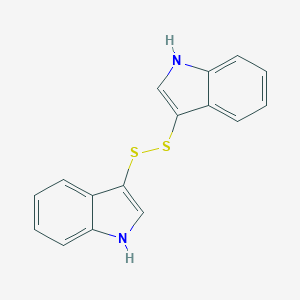
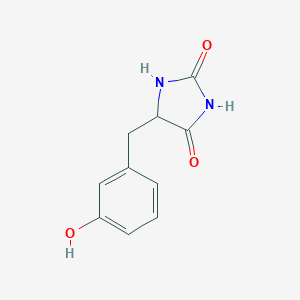
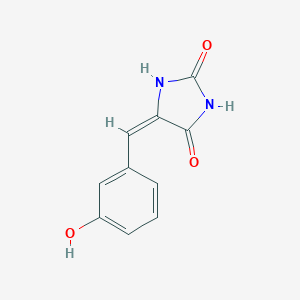
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)
